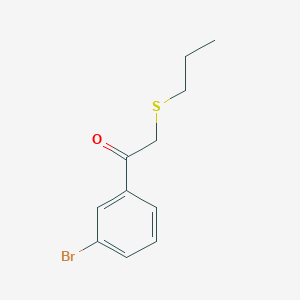

1-(3-Bromophenyl)-2-(propylthio)ethan-1-one

Beschreibung

1-(3-Bromophenyl)-2-(propylthio)ethan-1-one is an organic compound that belongs to the class of α-bromo ketones. These compounds are known for their versatility and utility in various chemical reactions and applications. The presence of a bromine atom and a propylthio group in its structure makes it a valuable intermediate in organic synthesis.

Eigenschaften

Molekularformel |

C11H13BrOS |

|---|---|

Molekulargewicht |

273.19 g/mol |

IUPAC-Name |

1-(3-bromophenyl)-2-propylsulfanylethanone |

InChI |

InChI=1S/C11H13BrOS/c1-2-6-14-8-11(13)9-4-3-5-10(12)7-9/h3-5,7H,2,6,8H2,1H3 |

InChI-Schlüssel |

RXUSNNURBIDQSV-UHFFFAOYSA-N |

Kanonische SMILES |

CCCSCC(=O)C1=CC(=CC=C1)Br |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromophenyl)-2-(propylthio)ethan-1-one typically involves the bromination of 3-bromophenyl ethanone followed by the introduction of a propylthio group. One common method involves the use of 1,3-dibromo-5,5-dimethylhydantoin (DBH) as a bromine source and an oxidant. This two-step one-pot protocol proceeds in water and provides high yields of α-bromo ketones .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of environmentally friendly solvents and optimized reaction conditions are crucial for efficient and sustainable production.

Analyse Chemischer Reaktionen

Types of Reactions

1-(3-Bromophenyl)-2-(propylthio)ethan-1-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

1-(3-Bromophenyl)-2-(propylthio)ethan-1-one has several scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(3-Bromophenyl)-2-(propylthio)ethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the propylthio group play crucial roles in its binding affinity and reactivity. The compound can inhibit enzyme activity by forming covalent bonds with active site residues or by altering the enzyme’s conformation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-(3-Bromophenyl)ethan-1-one: Lacks the propylthio group, making it less versatile in certain reactions.

1-(4-Bromophenyl)-2-(propylthio)ethan-1-one: The bromine atom is in a different position, which can affect its reactivity and applications.

1-(3-Chlorophenyl)-2-(propylthio)ethan-1-one: Chlorine instead of bromine, leading to different chemical properties and reactivity.

Uniqueness

1-(3-Bromophenyl)-2-(propylthio)ethan-1-one is unique due to the combination of the bromine atom and the propylthio group, which provides a distinct set of chemical properties and reactivity patterns. This makes it a valuable compound for various synthetic and research applications.

Biologische Aktivität

1-(3-Bromophenyl)-2-(propylthio)ethan-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 3-bromophenyl ethanone with propylthiol. This reaction can be facilitated under specific conditions to yield the desired compound efficiently.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its antimicrobial, anticancer, and immunomodulatory properties.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives with sulfur-containing groups have shown enhanced efficacy against both Gram-positive and Gram-negative bacteria. The presence of the propylthio group is believed to enhance lipophilicity, facilitating membrane penetration and interaction with microbial targets .

Anticancer Activity

Several studies have highlighted the anticancer potential of thioether-containing compounds. For example, related compounds have demonstrated cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism often involves apoptosis induction and cell cycle arrest at the G1 phase, as evidenced by increased DNA fragmentation in treated cells .

The proposed mechanisms by which this compound exerts its effects include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation and survival pathways.

- Membrane Interaction : Enhanced lipophilicity allows for better interaction with lipid membranes, potentially disrupting cellular homeostasis.

- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress in target cells, leading to apoptosis .

Study 1: Antimicrobial Efficacy

A study conducted on a series of thioether derivatives demonstrated that this compound exhibited potent activity against multi-drug resistant strains of Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be significantly lower than that of conventional antibiotics, indicating its potential as a therapeutic agent .

Study 2: Anticancer Properties

Another investigation focused on the cytotoxic effects of this compound on human breast cancer cell lines. The study revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value comparable to established chemotherapeutic agents like doxorubicin .

Data Tables

Q & A

Q. What synthetic routes are recommended for preparing 1-(3-Bromophenyl)-2-(propylthio)ethan-1-one?

- Methodological Answer : The synthesis can involve two key steps: (1) Formation of the bromophenyl ketone core and (2) introduction of the propylthio group.

- Step 1 : Friedel-Crafts acylation of 3-bromobenzene derivatives using acetyl chloride in the presence of Lewis acids (e.g., AlCl₃). However, bromine’s meta-directing nature may require protection/deprotection strategies to ensure regioselectivity .

- Step 2 : Thiol-ether formation via nucleophilic substitution. For example, reacting a bromo- or chloro-substituted intermediate with propanethiol (HSCH₂CH₂CH₃) under basic conditions (e.g., K₂CO₃ in DMF). This approach is analogous to methods used for sulfur-containing ketones in and .

- Purification : Column chromatography or recrystallization (e.g., using ethanol/water mixtures) to isolate the product. Nitrate salt formation, as described in , may aid in impurity removal.

Q. How can spectroscopic techniques confirm the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR :

- The aromatic protons (3-bromophenyl) will appear as a multiplet in the δ 7.2–8.0 ppm range. The ketone carbonyl (C=O) resonates near δ 195–205 ppm in ¹³C NMR.

- The propylthio group (-SCH₂CH₂CH₃) shows distinct signals: δ 1.0–1.2 ppm (CH₃), δ 1.6–1.8 ppm (CH₂), and δ 2.8–3.0 ppm (S-CH₂) .

- Mass Spectrometry (MS) : A molecular ion peak at m/z ~258 (C₁₁H₁₃BrOS) confirms the molecular weight. Fragmentation patterns (e.g., loss of Br or SCH₂CH₂CH₃) provide structural clues .

- X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction using SHELXL () can resolve bond lengths and angles, particularly the C-S bond (~1.81 Å) and ketone geometry.

Advanced Questions

Q. How do electronic effects of the 3-bromophenyl and propylthio groups influence the compound’s reactivity in nucleophilic additions?

- Methodological Answer :

- 3-Bromophenyl Group : The bromine atom exerts a strong electron-withdrawing inductive (-I) effect, reducing electron density at the ketone carbonyl. This increases electrophilicity, favoring nucleophilic attack (e.g., Grignard reactions). However, steric hindrance from the bulky bromophenyl group may slow kinetics .

- Propylthio Group : The sulfur atom’s lone pairs can donate electron density via resonance (+M effect), slightly deactivating the ketone. Computational studies (e.g., DFT calculations) using software like Gaussian can quantify these effects by analyzing partial charges and frontier molecular orbitals.

- Experimental Validation : Compare reaction rates with analogs lacking the bromine or thioether group. Hammett plots (σ values) correlate substituent effects with reactivity .

Q. What strategies resolve contradictions in reported bioactivity data for derivatives of this compound?

- Methodological Answer :

- Purity Assessment : Use HPLC (≥95% purity) and elemental analysis to confirm compound integrity. Impurities from synthetic byproducts (e.g., oxidation of thioether to sulfoxide) can skew bioactivity results .

- Assay Standardization : Replicate assays under controlled conditions (pH, temperature, solvent). For example, antimicrobial activity testing should follow CLSI guidelines, with positive/negative controls ().

- Computational Modeling : Dock the compound into target proteins (e.g., enzymes) using AutoDock Vina to predict binding modes. Compare with experimental IC₅₀ values to identify outliers .

Key Considerations for Researchers

- Crystallography : Use SHELX software () for structure refinement. Ensure high-resolution data (R-factor < 5%) to resolve sulfur and bromine positions.

- Toxicity Screening : Leverage EPA DSSTox () for preliminary environmental and toxicological profiles.

- Regioselectivity Challenges : Bromine’s meta-directing nature may require orthogonal protection (e.g., silyl ethers) for functionalization at other positions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.